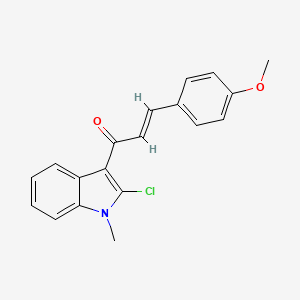![molecular formula C17H22N2O2 B13372635 N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine](/img/structure/B13372635.png)
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(2-methoxyphenoxy)ethanol with pyridine-3-carbaldehyde to form an intermediate, which is then reacted with N-ethyl ethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-ethyl-N-methyl-1-pentanamine hydrochloride
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
Uniqueness
N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
N-ethyl-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C17H22N2O2/c1-4-19(5-2)13-14-9-8-12-18-17(14)21-16-11-7-6-10-15(16)20-3/h6-12H,4-5,13H2,1-3H3 |
InChIキー |
XYQWTEFCWBXSTB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(N=CC=C1)OC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372579.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13372608.png)
![2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
![N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B13372634.png)
